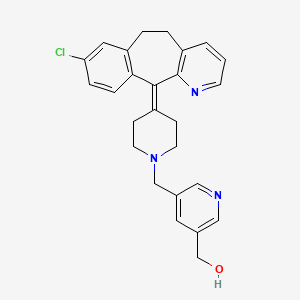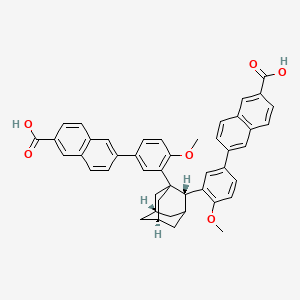
Adapalene Dimer Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adapalene Dimer Impurity is a byproduct formed during the synthesis of Adapalene, a third-generation topical retinoid primarily used in the treatment of acne vulgaris. This impurity is of significant interest due to its potential impact on the efficacy and safety of the final pharmaceutical product. Understanding the properties, synthesis, and reactions of this compound is crucial for ensuring the quality and stability of Adapalene formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Adapalene Dimer Impurity typically involves the reaction of Adapalene under specific conditions that promote dimerization. This can occur during the manufacturing process or as a result of degradation over time. The reaction conditions often include the use of solvents like tetrahydrofuran and dimethyl sulfoxide, with sonication to facilitate dissolution .
Industrial Production Methods
In an industrial setting, the production of this compound is generally minimized through careful control of reaction conditions and purification processes. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify impurities, ensuring that the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Adapalene Dimer Impurity can undergo various chemical reactions, including:
Oxidation: Exposure to oxidative conditions can lead to the formation of additional degradation products.
Reduction: Reductive conditions may break down the dimer into its monomeric components.
Substitution: Certain reagents can substitute functional groups within the dimer structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a variety of oxygenated derivatives, while reduction can yield simpler hydrocarbon structures .
Scientific Research Applications
Adapalene Dimer Impurity has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to develop and validate methods for impurity profiling.
Biology: Studies on its biological activity help in understanding the safety and efficacy of Adapalene formulations.
Medicine: Research on its pharmacokinetics and toxicology provides insights into potential side effects and interactions.
Mechanism of Action
The mechanism of action of Adapalene Dimer Impurity is not as well-studied as that of Adapalene itself. it is believed to interact with similar molecular targets, such as retinoic acid receptors, potentially affecting cellular processes like differentiation and proliferation. The exact pathways and molecular interactions involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Adapalene: The parent compound, used in acne treatment.
Tretinoin: Another retinoid with similar applications but different safety profiles.
Tazarotene: A more potent retinoid, contraindicated in pregnancy.
Uniqueness
Adapalene Dimer Impurity is unique due to its formation during the synthesis and degradation of Adapalene. Its presence can influence the stability and efficacy of Adapalene formulations, making it a critical factor in pharmaceutical quality control .
Properties
Molecular Formula |
C46H40O6 |
|---|---|
Molecular Weight |
688.8 g/mol |
IUPAC Name |
6-[3-[(2R,5S,7R)-1-[5-(6-carboxynaphthalen-2-yl)-2-methoxyphenyl]-2-adamantyl]-4-methoxyphenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C46H40O6/c1-51-41-13-11-34(30-3-5-32-20-36(44(47)48)9-7-28(32)18-30)22-39(41)43-38-16-26-15-27(17-38)25-46(43,24-26)40-23-35(12-14-42(40)52-2)31-4-6-33-21-37(45(49)50)10-8-29(33)19-31/h3-14,18-23,26-27,38,43H,15-17,24-25H2,1-2H3,(H,47,48)(H,49,50)/t26-,27+,38?,43-,46?/m0/s1 |
InChI Key |
KTKWBKKFGAIHTE-XGWZSWAJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)[C@@H]4C5C[C@H]6C[C@@H](C5)CC4(C6)C7=C(C=CC(=C7)C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C4C5CC6CC(C5)CC4(C6)C7=C(C=CC(=C7)C8=CC9=C(C=C8)C=C(C=C9)C(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate](/img/structure/B13841437.png)
![a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol](/img/structure/B13841445.png)
![Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate](/img/structure/B13841453.png)
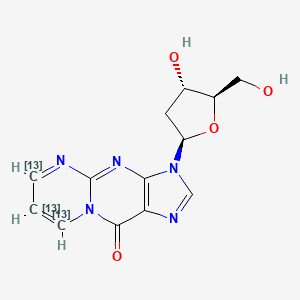
![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![(5R,6S)-6-[(1S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone](/img/structure/B13841476.png)
![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
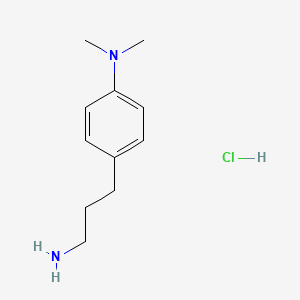
![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide](/img/structure/B13841485.png)
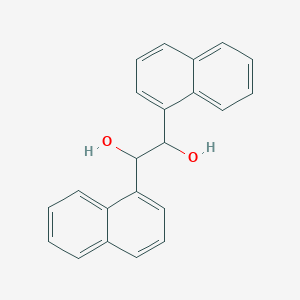
![(1S,2S,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6,6-di((113C)methyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13841508.png)
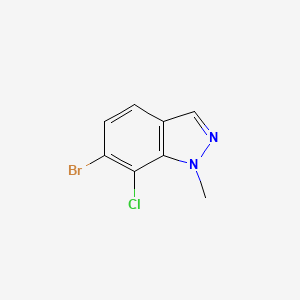
![2-[3-[3-[6-(2,5-Dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B13841514.png)
